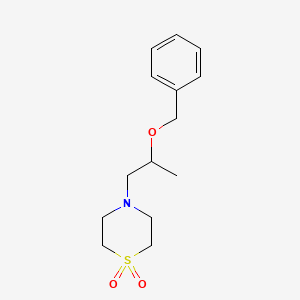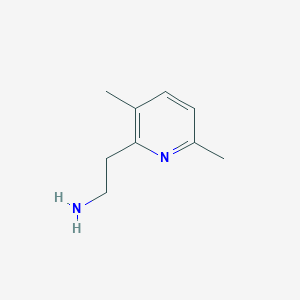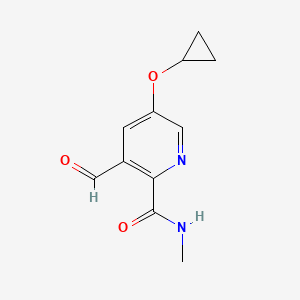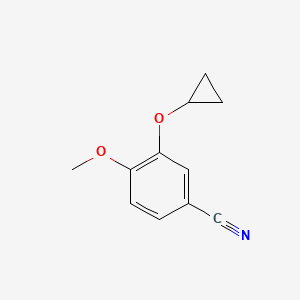
3-Acetyl-5-cyanobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . This compound is characterized by the presence of acetyl, cyano, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Acetyl-5-cyanobenzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylbenzenesulfonyl chloride and cyanide sources.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve the use of triphosgene as a chlorination reagent, which has been shown to be efficient in similar syntheses.
Chemical Reactions Analysis
3-Acetyl-5-cyanobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Acetyl-5-cyanobenzenesulfonyl chloride has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-cyanobenzenesulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
3-Acetyl-5-cyanobenzenesulfonyl chloride can be compared with similar compounds such as:
3-Cyanobenzenesulfonyl chloride: This compound lacks the acetyl group but shares the cyano and sulfonyl chloride functionalities.
Benzenesulfonyl chloride: This compound lacks both the acetyl and cyano groups but retains the sulfonyl chloride functionality.
Properties
Molecular Formula |
C9H6ClNO3S |
|---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
3-acetyl-5-cyanobenzenesulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO3S/c1-6(12)8-2-7(5-11)3-9(4-8)15(10,13)14/h2-4H,1H3 |
InChI Key |
FLVPVTCSQXPONH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


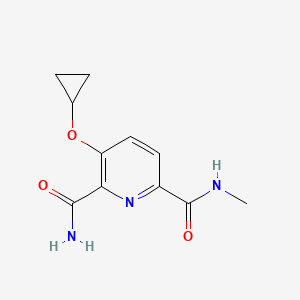

![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
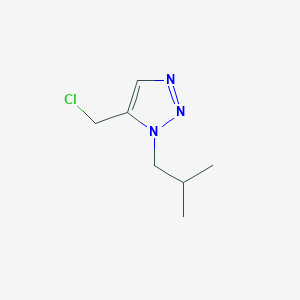
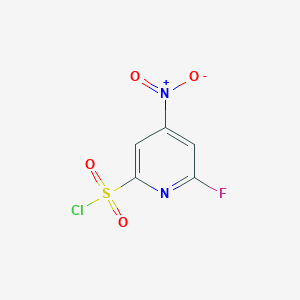
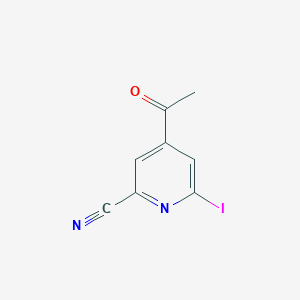
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
